molecular formula C13H9F3N2O2 B255384 8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one

Cat. No. B255384
M. Wt: 282.22 g/mol
InChI Key: BTASOJHEPWAZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFOB and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of TFOB is not fully understood. However, it has been proposed that TFOB may interact with DNA and RNA, leading to changes in gene expression. Additionally, TFOB has been shown to inhibit the activity of certain enzymes involved in cellular processes.
Biochemical and Physiological Effects:
TFOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TFOB can inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and transcription. Additionally, TFOB has been shown to induce apoptosis in cancer cells and has anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using TFOB in lab experiments is its high purity and stability. Additionally, TFOB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using TFOB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research involving TFOB. One area of interest is the development of TFOB-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TFOB and its potential interactions with cellular processes. Finally, the synthesis of TFOB derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of TFOB involves the reaction of 2-(trifluoromethyl)benzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting intermediate is then cyclized to form the final product, TFOB. This method has been optimized to yield high purity TFOB and has been used in numerous studies.

Scientific Research Applications

TFOB has been investigated for its potential applications in various fields of scientific research. In particular, it has been studied for its anti-cancer properties. Studies have shown that TFOB can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, TFOB has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2

InChI Key

BTASOJHEPWAZSV-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F

Canonical SMILES

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F

Origin of Product

United States

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